molecular formula C15H13N3O4 B5913224 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime

1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime

Cat. No. B5913224
M. Wt: 299.28 g/mol
InChI Key: DHEFCNDMOIOJBP-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the organic compound anilinocarbonyl, which is commonly used in the synthesis of various organic compounds. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is complex and not fully understood. It is believed to act by inhibiting enzymes involved in various cellular processes, including protein synthesis and DNA replication. The compound has also been found to modulate cell signaling pathways, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has been found to exhibit a range of biochemical and physiological effects. These effects include inhibition of enzymes involved in protein synthesis and DNA replication, as well as modulation of cell signaling pathways. The compound has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for further research in the fields of pharmacology and neuroscience.

Advantages and Limitations for Lab Experiments

1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has several advantages as a research tool. It is a highly specific inhibitor of certain enzymes, making it useful for studying the function of these enzymes in various cellular processes. The compound is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also limitations to the use of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime in laboratory experiments. The compound is highly toxic and must be handled with extreme care. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime. One area of interest is the development of more specific and potent inhibitors of enzymes involved in cellular processes such as protein synthesis and DNA replication. Another potential direction is the investigation of the compound's effects on cell signaling pathways and its potential as a therapeutic agent for conditions such as inflammation and pain.
In conclusion, 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a promising compound for scientific research due to its potential applications in fields such as biochemistry, pharmacology, and neuroscience. While there are limitations to its use in laboratory experiments, its specific and potent inhibition of enzymes and modulation of cell signaling pathways make it a valuable tool for studying cellular processes. Further research on the compound's effects and potential therapeutic applications is warranted.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a complex process that requires specialized equipment and expertise. The process involves the reaction of anilinocarbonyl with 1-(4-nitrophenyl)ethanone and subsequent purification of the resulting compound. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of enzymes and modulation of cell signaling pathways. These effects make it a promising candidate for further research in fields such as biochemistry, pharmacology, and neuroscience.

properties

IUPAC Name

[(E)-1-(4-nitrophenyl)ethylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-11(12-7-9-14(10-8-12)18(20)21)17-22-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEFCNDMOIOJBP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-1-(4-nitrophenyl)ethylideneamino] N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.